Cas no 2097970-48-2 (2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile)

2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile structure
2097970-48-2 structure
Product name:2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
CAS No:2097970-48-2
MF:C12H12N4S
MW:244.315480232239
CID:5042666

2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
    • 2-(2-thiophen-2-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile
    • 2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
    • Inchi: 1S/C12H12N4S/c13-3-4-15-5-6-16-10(9-15)8-11(14-16)12-2-1-7-17-12/h1-2,7-8H,4-6,9H2
    • InChI Key: XRBLCFIMKSAHPD-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=C2CN(CC#N)CCN2N=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 326
  • Topological Polar Surface Area: 73.1
  • XLogP3: 1

2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T166166-100mg
2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4h)-yl)acetonitrile
2097970-48-2
100mg
$ 160.00 2022-06-03
Life Chemicals
F2198-8528-0.5g
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
2097970-48-2 95%+
0.5g
$629.0 2023-09-06
Life Chemicals
F2198-8528-10g
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
2097970-48-2 95%+
10g
$2785.0 2023-09-06
Life Chemicals
F2198-8528-1g
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
2097970-48-2 95%+
1g
$663.0 2023-09-06
TRC
T166166-500mg
2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4h)-yl)acetonitrile
2097970-48-2
500mg
$ 615.00 2022-06-03
Life Chemicals
F2198-8528-2.5g
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
2097970-48-2 95%+
2.5g
$1326.0 2023-09-06
Life Chemicals
F2198-8528-5g
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
2097970-48-2 95%+
5g
$1989.0 2023-09-06
TRC
T166166-1g
2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4h)-yl)acetonitrile
2097970-48-2
1g
$ 955.00 2022-06-03
Life Chemicals
F2198-8528-0.25g
2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
2097970-48-2 95%+
0.25g
$597.0 2023-09-06

Additional information on 2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Comprehensive Overview of 2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile (CAS No. 2097970-48-2)

2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile (CAS No. 2097970-48-2) is a heterocyclic compound gaining attention in pharmaceutical and materials science research due to its unique structural features. This molecule combines a thiophene ring, a pyrazolo[1,5-a]pyrazine core, and a cyanoethyl side chain, making it a versatile intermediate for drug discovery and functional materials. Researchers are particularly interested in its potential as a kinase inhibitor scaffold or fluorescence probe precursor, aligning with current trends in targeted cancer therapies and bioimaging technologies.

The compound's molecular structure exhibits significant hydrogen bonding capacity and π-π stacking potential, properties highly sought after in small-molecule drug design. Recent literature suggests analogs of this scaffold show promising selective protein binding characteristics, particularly in neurological and inflammatory pathways. With the growing demand for fragment-based drug discovery (FBDD) approaches, 2097970-48-2 represents an attractive building block for medicinal chemistry programs. Its thiophene-pyrazine hybrid system offers excellent opportunities for structural diversification through modern C-H activation methodologies.

From a synthetic chemistry perspective, 2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile demonstrates interesting reactivity patterns. The acetonitrile moiety can undergo various transformations including reduction to primary amines, hydrolysis to carboxylic acids, or cycloadditions to form additional heterocycles. These properties make it valuable for combinatorial chemistry applications and high-throughput screening libraries. Recent advances in photocatalyzed reactions have opened new pathways for modifying this scaffold under mild conditions, addressing the pharmaceutical industry's need for greener synthetic protocols.

Material scientists are exploring applications of this compound in organic electronics due to the electron-rich thiophene unit combined with the pyrazine acceptor. Preliminary studies suggest potential use in organic light-emitting diodes (OLEDs) or as charge transport materials in photovoltaic devices. The compound's solid-state packing behavior and thermal stability (>200°C by TGA analysis) make it suitable for thin-film deposition processes. These characteristics align with the growing demand for solution-processable organic semiconductors in flexible electronics.

Analytical characterization of CAS No. 2097970-48-2 typically involves HPLC purity analysis (>95% by reversed-phase methods), mass spectrometry (showing expected [M+H]+ peak), and comprehensive NMR profiling (1H, 13C, 2D experiments). The compound's logP value (predicted around 2.1) and aqueous solubility profile make it particularly interesting for medicinal chemistry optimization programs. Recent publications highlight similar scaffolds as blood-brain barrier permeable candidates, sparking interest in neurological applications.

Regulatory considerations for 2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile focus on standard laboratory safety protocols rather than special restrictions. Proper handling requires personal protective equipment (PPE) including gloves and safety glasses, with storage recommended under inert atmosphere at 2-8°C for long-term stability. The compound's structure-activity relationships (SAR) are currently under investigation by several academic groups, particularly exploring modifications at the thiophene 5-position and pyrazine nitrogen atoms.

Commercial availability of 2097970-48-2 has increased recently through specialty chemical suppliers, reflecting growing research interest. Pricing typically ranges from $200-$500 per gram at research quantities, with custom synthesis options available for derivative libraries. The compound's intellectual property landscape shows several pending applications in kinase inhibition and cancer immunotherapy, though no approved drugs currently utilize this exact scaffold. This presents opportunities for novel patent filings around specific derivative claims.

Future research directions for this compound class likely include cryo-EM studies of protein complexes, PROTAC conjugation strategies, and exploration as covalent inhibitor warheads. The scientific community particularly seeks answers about its metabolic stability in vivo and potential for oral bioavailability optimization. With the rise of AI-assisted drug design, computational models predict high success probabilities for this scaffold in undruggable target programs, especially for protein-protein interaction modulation.

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